2-[2,4-dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide
Description
2-[2,4-Dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide is a complex organic compound characterized by its dichlorinated aromatic rings and a sulfonyl group
Properties
IUPAC Name |
2-(2,4-dichloro-N-methylsulfonylanilino)-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl4N2O3S/c1-25(23,24)21(14-5-2-9(16)6-13(14)19)8-15(22)20-10-3-4-11(17)12(18)7-10/h2-7H,8H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPLVASISHFFMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=C(C=C1)Cl)Cl)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2,4-dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the dichlorinated aniline derivatives. The reaction conditions often include the use of chlorinating agents and sulfonylating reagents under controlled temperatures and pressures. Industrial production methods may involve continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2,4-Dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[2,4-dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other dichlorinated aromatic compounds, 2-[2,4-dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide is unique due to its combination of sulfonyl and acetamide groups. Similar compounds include:
- 2,4-Dichlorophenylsulfonyl derivatives
- 3,4-Dichloroaniline derivatives
- Sulfonylacetamide compounds
These compounds share some structural similarities but differ in their specific functional groups and resulting chemical properties.
Biological Activity
2-[2,4-Dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide is a synthetic compound with significant potential in pharmacological applications. This article delves into its biological activity, exploring its mechanisms, efficacy against various cell lines, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : C13H10Cl4N2O3S
- Molecular Weight : 385.1 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dichloro and methylsulfonyl groups enhances its reactivity and binding affinity to target proteins, which may include enzymes involved in cancer cell proliferation and survival pathways.
Biological Activity Overview
Research has indicated that this compound exhibits:
- Antitumor Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines.
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against certain strains of bacteria.
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects through modulation of specific signaling pathways.
Efficacy Against Cancer Cell Lines
A series of studies have evaluated the efficacy of this compound against different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HCT-15 (Colon) | 23.30 | Significant growth inhibition compared to control. |
| A-431 (Skin) | 15.50 | Induced apoptosis at lower concentrations. |
| MCF-7 (Breast) | 30.00 | Moderate cytotoxicity observed. |
Case Studies
-
Study on HCT-15 Cells :
A study published in MDPI demonstrated that the compound exhibited an IC50 value of 23.30 µM against HCT-15 cells, indicating a strong antiproliferative effect compared to standard treatments like doxorubicin . -
Evaluation in A-431 Cells :
Research highlighted that the compound induced apoptosis in A-431 cells at concentrations as low as 15.50 µM, suggesting its potential as a therapeutic agent in skin cancers . -
MCF-7 Breast Cancer Cells :
In another study, MCF-7 cells showed moderate sensitivity with an IC50 of 30 µM, indicating that while effective, further optimization may be required for breast cancer applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of electron-withdrawing groups such as chlorine enhances the compound's biological activity. The methylsulfonyl group plays a crucial role in increasing solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
